![molecular formula C13H8FN B12559696 7-Fluorobenzo[f]quinoline CAS No. 163275-66-9](/img/structure/B12559696.png)
7-Fluorobenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobenzo[f]quinoline is a fluorinated derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is characterized by the presence of a fluorine atom at the 7th position of the benzo[f]quinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[f]quinoline can be achieved through several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of a fluorine atom in a precursor compound . Another approach is the oxidative photo cyclization of trans-2-stilbazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .
Scientific Research Applications
7-Fluorobenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in its application as an antibacterial and anticancer agent . The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Comparison: 7-Fluorobenzo[f]quinoline stands out due to its unique combination of a fluorine atom and the benzo[f]quinoline structure. This combination enhances its chemical stability, biological activity, and fluorescence properties compared to other similar compounds. The presence of the fluorine atom significantly improves its ability to interact with biological targets, making it more effective in medicinal applications .
Properties
CAS No. |
163275-66-9 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
7-fluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h1-8H |
InChI Key |
USRBYDPMNTUSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


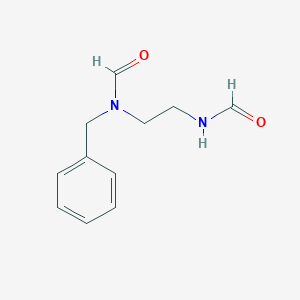
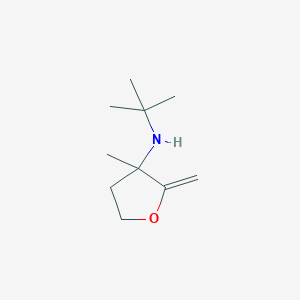


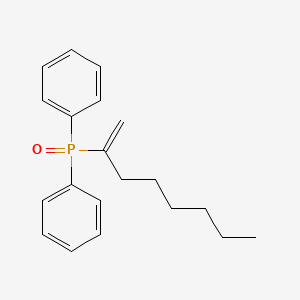
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

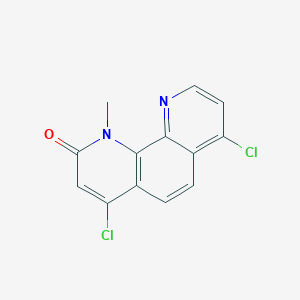
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
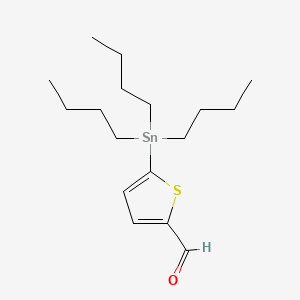
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)

